molecular formula C20H21F3N4O3 B2740014 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone CAS No. 2034587-31-8

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone

Cat. No.: B2740014
CAS No.: 2034587-31-8
M. Wt: 422.408
InChI Key: KXYQSODURUAZFP-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone is a potent, selective, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a key regulator of microglia, the resident macrophages of the central nervous system. By inhibiting CSF1R signaling, this compound enables researchers to effectively and selectively deplete microglia in vivo, providing a powerful pharmacological tool to investigate the role of these cells in a wide range of neurological disorders. Studies utilizing this inhibitor have been pivotal in elucidating the contribution of microglia to neuroinflammatory and neurodegenerative diseases , including Alzheimer's disease models, as well as in pain research. Furthermore, beyond the CNS, CSF1R is critically involved in the biology of tumor-associated macrophages (TAMs), which play a pro-tumorigenic role in the tumor microenvironment. Consequently, this compound also holds significant value in oncology research for investigating strategies to target TAMs and modulate the immune landscape of tumors to overcome resistance to therapy and impede cancer progression. Its well-characterized mechanism of action makes it an essential probe for dissecting CSF1R-dependent processes in immunology and oncology.

Properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-7-2-1-5-14(17)18(28)25-9-11-26(12-10-25)19(29)15-13-24-27-8-4-3-6-16(15)27/h1-2,5,7,13H,3-4,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYQSODURUAZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4OC(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone , also known by its CAS number 1832528-35-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N4OC_{12}H_{18}N_{4}O, with a molecular weight of 234.30 g/mol. Its structure consists of a tetrahydropyrazolo moiety linked to a piperazine ring with a trifluoromethoxybenzoyl substituent. This unique combination of structural features contributes to its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone exhibit antiviral properties. For instance, research on related pyrazolo compounds has shown effectiveness against influenza viruses by disrupting critical protein-protein interactions necessary for viral replication .

Anticonvulsant Properties

In vitro studies have demonstrated that certain derivatives of pyrazolo compounds can modulate GABAA receptors, leading to anticonvulsant effects in models of epilepsy. These compounds showed significant activity in the pentylenetetrazole (PTZ) induced epilepsy model while exhibiting lower neurotoxicity compared to traditional anticonvulsants .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example, related compounds have been reported as potent inhibitors of alpha-glucosidase, which is significant for managing diabetes by delaying carbohydrate absorption .

The biological activity of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone is likely mediated through several mechanisms:

  • Receptor Modulation : The interaction with GABAA receptors may enhance inhibitory neurotransmission in the central nervous system.
  • Protein Interaction Disruption : Similar compounds have been shown to interfere with viral polymerase complexes, thereby inhibiting viral replication.
  • Enzyme Inhibition : The presence of specific functional groups may facilitate binding to active sites on target enzymes.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralPyrazolo derivativesInhibition of influenza virus replication
AnticonvulsantGABAA modulatorsSignificant reduction in seizure activity
Enzyme InhibitionAlpha-glucosidase inhibitorsReduced carbohydrate absorption

Case Study: Antiviral Efficacy

A study focused on a series of pyrazolo compounds demonstrated that specific derivatives exhibited EC50 values ranging from 5 to 14 μM against various strains of influenza A and B viruses without cytotoxicity at concentrations up to 250 μM. This suggests a promising avenue for further exploration in antiviral drug development .

Case Study: Anticonvulsant Activity

In another investigation involving PTZ-induced seizures in animal models, compounds derived from similar frameworks showed ED50 values significantly lower than traditional treatments while maintaining a favorable safety profile. This highlights the potential for developing new anticonvulsants based on the pyrazolo structure .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Neuropharmacological Effects : The tetrahydropyrazolo framework is known for its neuroprotective properties. Compounds derived from this structure have shown promise in treating neurological disorders by acting on serotonin receptors and other neurotransmitter systems .
  • Antidepressant Activity : Some derivatives of tetrahydropyrazolo compounds have been evaluated for their antidepressant effects. For instance, studies suggest that modifications to the piperazine ring can enhance selectivity towards serotonin receptors, potentially leading to improved therapeutic profiles against depression .

Case Studies

Several case studies highlight the applications of similar compounds in drug discovery:

  • Serotonin Receptor Agonists : Research on piperazine derivatives has identified compounds that act as selective serotonin receptor agonists. These compounds demonstrated significant activity in preclinical models of anxiety and depression, indicating the potential for developing new antidepressants based on this scaffold .
  • Anticancer Activity : A study involving tetrahydropyrazolo derivatives showed promising results against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further investigation in cancer therapy .
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that the compound could be explored for applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceObserved Effect
Neuropharmacological Neuroprotective effects
Antidepressant Selective serotonin receptor agonism
Anticancer Induction of apoptosis in cancer cells
Antimicrobial Activity against resistant bacterial strains

Comparison with Similar Compounds

Structural Analogues

A. Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1832528-35-4)

  • Structure : Lacks the 2-(trifluoromethoxy)benzoyl substitution on the piperazine ring.
  • Properties : Molecular weight = 234.30 g/mol; molecular formula = C₁₂H₁₈N₄O .
  • Comparison: The absence of the trifluoromethoxy group reduces lipophilicity (clogP ~1.5 vs.

B. MK72 (4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

  • Structure: Pyrazolo[1,5-a]pyrimidinone core with a 4-fluorophenyl group.
  • Synthesis: Prepared from 4-fluorobenzoylacetonitrile and ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate .
  • Comparison: The pyrimidinone core differs in aromaticity and hydrogen-bonding capacity compared to the tetrahydropyrazolo-pyridine system.

C. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Structure: Tetrahydroimidazo[1,2-a]pyridine core with nitro and cyano groups.
  • Properties : Melting point = 243–245°C; molecular weight = 51% (purity) .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) Key Substituents clogP (Estimated) Solubility (LogS)
Target Compound ~400 Trifluoromethoxybenzoyl ~3.5 -4.2 (Low)
CAS 1832528-35-4 234.30 Unsubstituted piperazine ~1.5 -3.0 (Moderate)
MK72 ~320 4-Fluorophenyl ~2.8 -3.8 (Low)
Diethyl Imidazo-Pyridine Derivative ~500 Nitro, Cyano ~2.0 -5.0 (Very Low)

Key Observations :

  • The trifluoromethoxy group in the target compound increases lipophilicity, favoring membrane permeability but reducing solubility.
  • Saturated cores (e.g., tetrahydropyrazolo-pyridine) enhance conformational flexibility compared to fully aromatic systems .

Q & A

Basic Questions

Q. What are the critical challenges in synthesizing (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including condensation of pyrazolo[1,5-a]pyridine precursors with substituted piperazine derivatives. Key challenges include regioselectivity in forming the pyrazolo-pyridine core and avoiding side reactions during benzoylation. Optimization strategies:

  • Use TLC monitoring to track intermediates (e.g., tetrahydropyrazolo-pyridine formation) .
  • Adjust solvent polarity (e.g., DMF-EtOH mixtures) to enhance crystallinity during recrystallization .
  • Employ catalytic bases (e.g., pyridine) to improve yields in benzoylation steps .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons and carbons in the tetrahydropyrazolo-pyridine (δ ~6.5–7.5 ppm for aromatic protons) and piperazine (δ ~3.0–4.0 ppm for N-CH2 groups) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and trifluoromethoxy (C-F) vibrations (~1250 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., exact mass for C₂₀H₂₁F₃N₄O₂) with <5 ppm error .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :

  • Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) to resolve polar byproducts .
  • Recrystallization from DMF-EtOH (1:1) to enhance purity, leveraging solubility differences .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?

  • Methodological Answer :

  • Modify substituents : Replace the trifluoromethoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .
  • In silico docking : Use molecular dynamics simulations to predict interactions with targets (e.g., kinase domains) .
  • LogP measurements : Evaluate lipophilicity via HPLC to optimize blood-brain barrier penetration .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Methodological Answer :

  • Kinase inhibition assays : Screen against recombinant enzymes (e.g., EGFR, PI3K) using fluorescence polarization .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Metabolic stability : Incubate with liver microsomes to measure half-life via LC-MS .

Q. How can conflicting data on biological activity be resolved across studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and cytokine ELISA .
  • Batch analysis : Compare compound purity (HPLC >98%) across studies to rule out impurity effects .

Q. What strategies mitigate off-target effects in preclinical studies?

  • Methodological Answer :

  • Selectivity panels : Test against unrelated targets (e.g., GPCRs, ion channels) to identify cross-reactivity .
  • CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .
  • Metabolomic profiling : Use LC-HRMS to detect unintended metabolite formation .

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